(S)-3-(4-乙酰氧基苯基)-2-氨基丙酸

描述

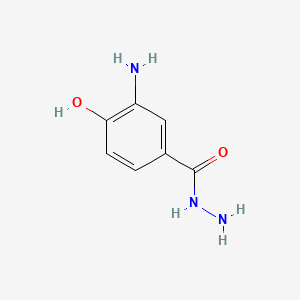

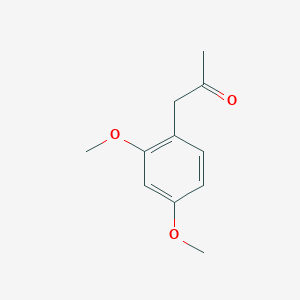

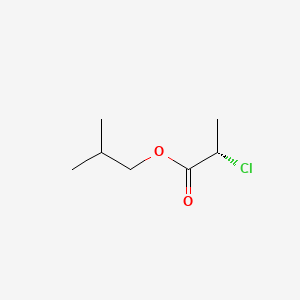

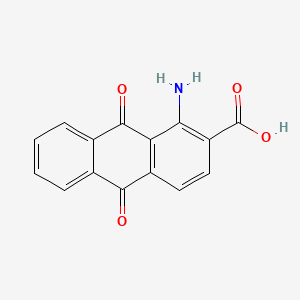

“(S)-3-(4-Acetoxyphenyl)-2-aminopropanoic acid” is a compound that contains an acetoxy group (-OCOCH3), a phenyl group (C6H5), and an amino group (-NH2) attached to a propanoic acid backbone. The “(S)” denotes the stereochemistry of the compound, indicating that it is the “left-handed” isomer of this compound .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenyl ring, the acetoxy group, the amino group, and the propanoic acid group. The relative positions of these groups in the molecule would be determined by the stereochemistry indicated by the “(S)” designation .Chemical Reactions Analysis

This compound would be expected to undergo reactions typical of acetoxy groups, phenyl groups, amino groups, and carboxylic acids. For example, the acetoxy group could be hydrolyzed to yield a hydroxyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetoxy and carboxylic acid groups would likely make the compound polar and capable of participating in hydrogen bonding .科学研究应用

代谢和生化途径

(S)-3-(4-乙酰氧基苯基)-2-氨基丙酸参与复杂的生化途径和代谢过程。它被认为是酪氨酸分解代谢途径中的代谢物,其存在与短暂性酪氨酸血症等疾病有关。从受影响个体的尿液中检测到顺式和反式-4-羟基环己基乙酸 (4HCHAA) 和鹰眼素等其他代谢物,可以明显看出这一点。有人提出这些化合物衍生自羟基环己六烯-3,5-二烯-1-基乙酸的互变异构体,表明酶 4-羟基苯基丙酮酸双加氧酶中存在潜在缺陷 (Niederwieser, Wadman, & Danks, 1978)(Niederwieser, Wadman, & Danks, 1978)。

在诊断和筛查中的作用

该化合物在各种代谢和胃肠道疾病的筛查和诊断中也具有重要意义。例如,测量其代谢物(如 4-羟基苯乙酸)有助于筛查小肠疾病和细菌过度生长综合征。测量该代谢物的尿液排泄量已显示出识别与细菌过度生长相关的疾病的潜力,提供了一种非侵入性的诊断工具 (Chalmers, Valman, & Liberman, 1979)(Chalmers, Valman, & Liberman, 1979)。

在遗传病中的意义

此外,负责产生酶 4-羟基苯基丙酮酸双加氧酶(参与 (S)-3-(4-乙酰氧基苯基)-2-氨基丙酸代谢)的基因突变与酪氨酸血症 III 型和鹰眼素尿症等遗传病有关。这些疾病会导致酪氨酸水平升高和尿液中异常硫氨基酸的排泄,表明该化合物在理解和潜在管理这些代谢紊乱中发挥着作用 (Tomoeda et al., 2000)(Tomoeda et al., 2000)。

作用机制

Target of Action

O-Acetyl-L-Tyrosine, also known as (S)-3-(4-Acetoxyphenyl)-2-aminopropanoic acid or H-Tyr(Ac)-OH, is a derivative of the amino acid tyrosine . It is used as a precursor to tyrosine, which is a non-essential amino acid with a polar side group . The primary targets of O-Acetyl-L-Tyrosine are enzymes involved in the tyrosine metabolic pathway .

Mode of Action

O-Acetyl-L-Tyrosine interacts with its targets by serving as a substrate for the synthesis of tyrosine . It is administered as parenteral nutrition or intravenous infusion due to its enhanced solubility compared to tyrosine . The compound is metabolized by enzymes to produce tyrosine, which is then used in various biochemical reactions .

Biochemical Pathways

O-Acetyl-L-Tyrosine affects the tyrosine metabolic pathway . Tyrosine is a key component in several biochemical pathways, including the synthesis of proteins, neurotransmitters, and hormones . The conversion of O-Acetyl-L-Tyrosine to tyrosine can influence these pathways and their downstream effects .

Pharmacokinetics

The pharmacokinetics of O-Acetyl-L-Tyrosine involve its absorption, distribution, metabolism, and excretion (ADME) properties . As a precursor to tyrosine, O-Acetyl-L-Tyrosine is absorbed and distributed throughout the body where it is metabolized to produce tyrosine . The bioavailability of O-Acetyl-L-Tyrosine is influenced by its enhanced solubility compared to tyrosine .

Result of Action

The molecular and cellular effects of O-Acetyl-L-Tyrosine’s action are primarily related to its role as a precursor to tyrosine . By providing a source of tyrosine, O-Acetyl-L-Tyrosine can influence the synthesis of proteins, neurotransmitters, and hormones that are derived from tyrosine . This can have various effects on cellular functions and processes .

Action Environment

The action, efficacy, and stability of O-Acetyl-L-Tyrosine can be influenced by various environmental factors . For instance, the pH and temperature can affect the solubility and stability of O-Acetyl-L-Tyrosine, which in turn can influence its absorption and distribution . Additionally, the presence of other compounds can affect the metabolism of O-Acetyl-L-Tyrosine and its conversion to tyrosine .

安全和危害

未来方向

生化分析

Biochemical Properties

O-Acetyl-L-Tyrosine plays a crucial role in biochemical reactions, particularly in the synthesis of proteins and other biomolecules. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is tyrosinase, which catalyzes the hydroxylation of phenols to catechols and the subsequent oxidation to quinones . This interaction is essential for the formation of melanin and other important compounds. Additionally, O-Acetyl-L-Tyrosine can be involved in the synthesis of neurotransmitters such as dopamine and norepinephrine .

Cellular Effects

O-Acetyl-L-Tyrosine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the mTORC1 signaling pathway, which is crucial for cell growth and proliferation . By modulating this pathway, O-Acetyl-L-Tyrosine can influence protein synthesis, lipid metabolism, and autophagy. Furthermore, it has been observed to have neuroprotective effects and can impact the proliferation of certain cancer cells .

Molecular Mechanism

The molecular mechanism of O-Acetyl-L-Tyrosine involves its interaction with specific biomolecules, leading to various biochemical effects. It can undergo post-translational modifications, such as acetylation, which can alter the function of proteins by changing their properties, including hydrophobicity and solubility . These modifications can influence protein conformation and interactions with other molecules, thereby affecting cellular functions. Additionally, O-Acetyl-L-Tyrosine can act as a substrate for enzymes involved in the synthesis of neurotransmitters, further highlighting its importance in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of O-Acetyl-L-Tyrosine can change over time. Its stability and degradation are important factors to consider. Studies have shown that O-Acetyl-L-Tyrosine can be stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to O-Acetyl-L-Tyrosine can impact cellular processes such as gene expression and metabolism .

Dosage Effects in Animal Models

The effects of O-Acetyl-L-Tyrosine can vary with different dosages in animal models. Studies have shown that at lower doses, it can have beneficial effects on cellular function and metabolism . At higher doses, it may exhibit toxic or adverse effects, including disruptions in neurotransmitter synthesis and cellular signaling pathways . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

O-Acetyl-L-Tyrosine is involved in several metabolic pathways, including the synthesis of neurotransmitters and other important biomolecules. It interacts with enzymes such as tyrosinase and phenylalanine hydroxylase, which are crucial for the conversion of tyrosine to other metabolites . These interactions can influence metabolic flux and the levels of various metabolites, further emphasizing the role of O-Acetyl-L-Tyrosine in cellular metabolism .

Transport and Distribution

The transport and distribution of O-Acetyl-L-Tyrosine within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of O-Acetyl-L-Tyrosine across cellular membranes, ensuring its proper localization and accumulation within cells . The distribution of O-Acetyl-L-Tyrosine can impact its biochemical activity and interactions with other biomolecules, highlighting the importance of understanding its transport mechanisms .

Subcellular Localization

O-Acetyl-L-Tyrosine exhibits specific subcellular localization, which can influence its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its role in various biochemical processes, including protein synthesis and neurotransmitter production .

属性

IUPAC Name |

(2S)-3-(4-acetyloxyphenyl)-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-7(13)16-9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFQXAKABOKEHT-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of O-Acetyl-L-tyrosine influence its polymerization behavior compared to other amino acids like L-alanine and L-valine?

A1: O-Acetyl-L-tyrosine exhibits unique polymerization kinetics when copolymerized with other N-carboxyanhydrides (NCAs) of amino acids. Studies [, , ] have shown that the reactivity ratios of O-Acetyl-L-tyrosine with L-alanine and L-valine are distinct, indicating different tendencies to incorporate into the growing polymer chain. This difference in reactivity is attributed to the presence of the bulky, aromatic side chain in O-Acetyl-L-tyrosine, which can influence both steric hindrance and electronic interactions during polymerization. Interestingly, the reactivity ratios also correlate with the tendency of the amino acid residues to form ordered secondary structures, suggesting that the inherent structural preferences of the monomers play a significant role in the copolymerization process.

Q2: What spectroscopic techniques are useful for characterizing O-Acetyl-L-tyrosine and its derivatives?

A2: Mass spectrometry (MS) and circular dichroism (CD) spectroscopy are powerful tools for characterizing O-Acetyl-L-tyrosine and its derivatives. MS, particularly tandem MS (MS/MS), can provide insights into the fragmentation pattern of the molecule, aiding in structural elucidation []. Furthermore, CD spectroscopy can be employed to study the conformational preferences of peptides containing O-Acetyl-L-tyrosine, especially their tendency to adopt helical structures. Theoretical calculations of CD spectra for various conformations can be compared to experimental data, providing insights into the three-dimensional arrangement of the peptide backbone and side chains [].

Q3: Can you elaborate on the importance of protecting groups like Fmoc and acetyl in the synthesis of O-Acetyl-L-tyrosine-containing peptides?

A3: Protecting groups are crucial in peptide synthesis to control the reactivity of specific functional groups and prevent unwanted side reactions. In the synthesis of O-Acetyl-L-tyrosine-containing peptides, the Fmoc (fluorenylmethyloxycarbonyl) group is commonly employed to protect the α-amino group of the amino acid []. This allows for controlled deprotection and coupling of the amino acid during peptide chain elongation. The acetyl group serves to protect the phenolic hydroxyl group of tyrosine, preventing potential side reactions and ensuring that the desired O-acetyl derivative is obtained. Optimization of reaction conditions, including the choice of appropriate protecting groups and catalysts, is essential for achieving high yields and purity of the target peptide [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。